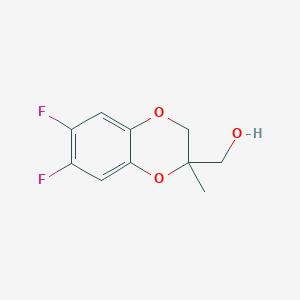![molecular formula C12H19NO2 B13188741 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13188741.png)
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves several steps. One common method includes the reaction of 3-methoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
化学反応の分析
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
科学的研究の応用
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is explored for potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Butan-2-yloxy)methyl]-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
類似化合物との比較
4-[(Butan-2-yloxy)methyl]-3-methoxyaniline can be compared with similar compounds such as:
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline: This is a positional isomer with similar properties but different reactivity due to the position of the functional groups.
4-[(Butan-2-yloxy)methyl]-3-ethoxyaniline: This compound has an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
4-(butan-2-yloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-5-6-11(13)7-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChIキー |
KCQPMPLFCXBTDE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OCC1=C(C=C(C=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13188658.png)
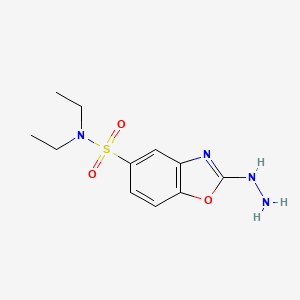
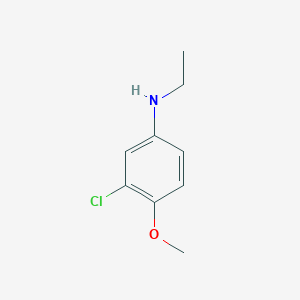
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)
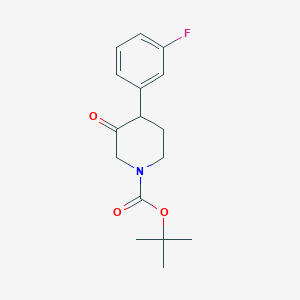
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
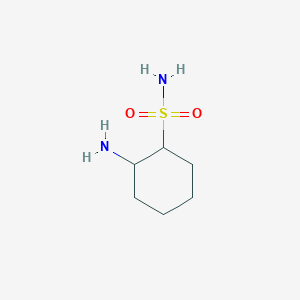
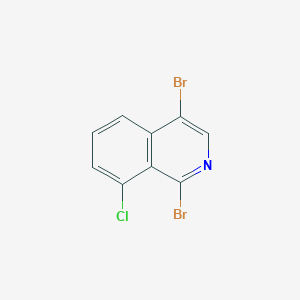
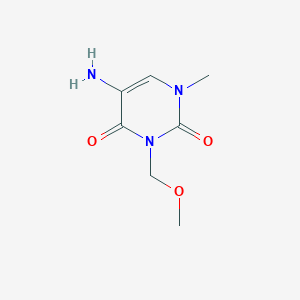

![1H,2H,3H,4H-Benzo[B]1,6-naphthyridin-10-amine](/img/structure/B13188714.png)
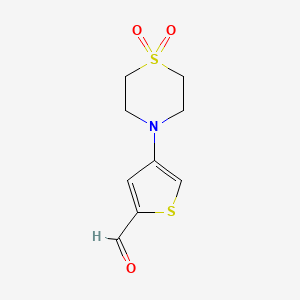
![2-[1-(Aminomethyl)cyclobutyl]-3-methylbutan-2-ol](/img/structure/B13188720.png)
